molecular formula C20H25N7O2S2 B5113082 N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine

N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine

Cat. No.: B5113082
M. Wt: 459.6 g/mol
InChI Key: QJXVXHMSHURBNR-UHFFFAOYSA-N
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Description

N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine is a complex organic compound that features a triazine ring, morpholine groups, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine typically involves multi-step organic reactions The benzothiazole moiety is then attached through a series of nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The morpholine groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the morpholine groups.

Scientific Research Applications

N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]-2-methyl-6-quinolinamine
  • 4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl(isobutyl)cyanamide

Uniqueness

N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine is unique due to its combination of a triazine ring, morpholine groups, and a benzothiazole moiety. This structure provides distinct chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2S2/c1-2-30-20-22-15-4-3-14(13-16(15)31-20)21-17-23-18(26-5-9-28-10-6-26)25-19(24-17)27-7-11-29-12-8-27/h3-4,13H,2,5-12H2,1H3,(H,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXVXHMSHURBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(S1)C=C(C=C2)NC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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